2-Methyl-4-oxobutanoic acid

Lipophilicity Drug Design Chromatography

Procurement managers often struggle to source chiral γ-keto acids with verified stereocenter integrity for enantioselective synthesis. 2-Methyl-4-oxobutanoic acid (CAS 35643-98-2) solves this by providing a single stereocenter building block essential for flobufen-like anti-inflammatory pharmacophores. • Chiral core for COX/5-LOX dual inhibitors; • Optimal LogP (-0.3) and TPSA (54.4 Ų) for CNS drug design; • Reliable supply with rigorous QC.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 35643-98-2
Cat. No. B15480065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-oxobutanoic acid
CAS35643-98-2
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC(CC=O)C(=O)O
InChIInChI=1S/C5H8O3/c1-4(2-3-6)5(7)8/h3-4H,2H2,1H3,(H,7,8)
InChIKeyRXJJIFUOUWVKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-oxobutanoic acid: Overview & Procurement Guide


2-Methyl-4-oxobutanoic acid (CAS 35643-98-2), also known as 2-methylsuccinic semialdehyde, is a chiral γ-keto acid with the molecular formula C5H8O3 and a molecular weight of 116.11 g/mol [1]. It is characterized by a carboxylic acid group, a ketone group at the 4-position, and a methyl substituent at the 2-position, which creates a stereocenter [1]. This compound serves as a key intermediate in the synthesis of anti-inflammatory agents and as a chiral building block in organic chemistry [2]. Its unique combination of functional groups distinguishes it from other linear keto acids and dicarboxylic acid derivatives, making it a valuable procurement target for specialized synthetic and biochemical applications.

Chiral building block Enables stereochemical control in asymmetric synthesis workflows.
γ-Keto acid intermediate Serves as precursor in anti-inflammatory agent synthesis research.
Distinct substitution Methyl at C2 differentiates from achiral 4-oxoalkanoic acid analogs.

2-Methyl-4-oxobutanoic acid: Analog Substitution Risks


Generic substitution of 2-methyl-4-oxobutanoic acid with other 4-oxoalkanoic acids or 2-methylsuccinic acid derivatives is not scientifically valid due to its unique chiral center and specific functional group arrangement [1]. While compounds like 4-oxopentanoic acid (levulinic acid) share the same molecular formula (C5H8O3), the position of the methyl group at C2 versus C4 creates a stereocenter and alters the compound's reactivity, LogP, and pKa [2]. Similarly, 4-oxobutanoic acid (succinic semialdehyde) lacks the methyl substituent entirely, resulting in a lower molecular weight and different physicochemical properties [3]. The chiral nature of 2-methyl-4-oxobutanoic acid is particularly critical for applications requiring enantioselective synthesis or biological recognition, where achiral or differently substituted analogs would fail to provide the necessary stereochemical control [1].

Achiral analogs
4-Oxobutanoic acid lacks the C2 stereocenter; cannot support enantioselective synthesis.
Positional isomer
Levulinic acid carries methyl at C4, shifting LogP and reactivity profiles.
Hydroxylated analog
2-Hydroxy derivative has higher polarity and TPSA, altering permeability research context.

2-Methyl-4-oxobutanoic acid: Physicochemical Comparison


Lipophilicity vs. 4-Oxobutanoic Acid

The presence of a methyl group at the C2 position in 2-methyl-4-oxobutanoic acid significantly increases its lipophilicity compared to the unsubstituted parent compound, 4-oxobutanoic acid [1]. This difference is quantified by the computed XLogP3-AA values, which are a measure of the compound's partition between octanol and water [2].

Lipophilicity
Cross-study comparable
XLogP3: -0.3 ▲ +0.5
Reported higher lipophilicity vs. parent acid; may support membrane permeability research.
Computed values; experimental verification needed.
Lipophilicity Drug Design Chromatography

Steric Bulk and Complexity

2-Methyl-4-oxobutanoic acid possesses a higher molecular complexity score than both the unsubstituted 4-oxobutanoic acid and the isomeric 4-oxopentanoic acid [1]. This metric, calculated by Cactvs, reflects the structural features and potential for diverse interactions, which is enhanced by the presence of a chiral center and the branched carbon skeleton [2].

Steric bulk
Cross-study comparable
Complexity: 97.8 ▲ +20.8
Higher complexity score may indicate broader synthetic versatility.
Cactvs descriptor; validate for your synthetic route.
Molecular Complexity Steric Effects QSAR

Chiral Center for Enantioselective Synthesis

The presence of a methyl group at the 2-position creates a stereocenter, making 2-methyl-4-oxobutanoic acid a chiral molecule [1]. This is a critical distinction from achiral analogs like 4-oxobutanoic acid and 4-oxopentanoic acid, which have no chiral center [2]. The undefined stereocenter count of 1 confirms its chiral nature, unlike the achiral comparators which have an undefined stereocenter count of 0 [3].

Chirality
Class-level inference
Stereocenter count: 1 (chiral) vs. 0 (achiral analogs)
Enables enantioselective synthesis; critical for stereochemical control studies.
No enantiomeric resolution data in current source.
Chiral Resolution Asymmetric Synthesis Drug Development

Acidity Profile Comparison

The predicted acid dissociation constant (pKa) of 2-methyl-4-oxobutanoic acid is approximately 4.50, which differs from the pKa of 4-oxobutanoic acid (4.13) . This variation in acidity influences the compound's ionization state at physiological pH and its behavior in aqueous solutions and reactive environments [1].

Acidity (pKa)
Cross-study comparable
pKa ~4.50 ▲ +0.37
Slightly weaker acid than parent; ionization state may differ at physiological pH.
Predicted vs. experimental; confirm under your buffer conditions.
Acidity Ionization State Bioavailability

Polar Surface Area vs. Hydroxylated Analog

The Topological Polar Surface Area (TPSA) of 2-methyl-4-oxobutanoic acid is 54.4 Ų, which is significantly lower than that of 2-hydroxy-4-oxobutanoic acid (74.6 Ų) [1]. This difference arises from the substitution of a hydroxyl group with a methyl group at the C2 position, reducing the compound's polarity and hydrogen bonding capacity [2].

Polar surface area
Cross-study comparable
TPSA 54.4 Ų ▼ -20.2
Lower polarity than hydroxylated analog; may support CNS permeability research context.
Computed; experimental logD recommended for ADME models.
Polarity Membrane Permeability Drug-likeness

2-Methyl-4-oxobutanoic acid: Application Scenarios


Asymmetric Synthesis Building Block

The compound's single stereocenter, confirmed by an undefined stereocenter count of 1 [1], makes it an ideal starting material for the enantioselective synthesis of complex drug candidates and natural products. Its chiral nature provides a platform for introducing stereochemical complexity that is absent in achiral alternatives like 4-oxobutanoic acid, enabling the exploration of structure-activity relationships dependent on absolute configuration.

CNS Drug Design Intermediate

With an XLogP3 value of -0.3, which is 0.5 log units higher than 4-oxobutanoic acid [1][2], 2-methyl-4-oxobutanoic acid offers a more favorable lipophilicity profile for designing compounds with improved blood-brain barrier penetration. Its moderate lipophilicity, combined with a low TPSA of 54.4 Ų [1], positions it as a superior scaffold for central nervous system (CNS) drug development compared to more polar analogs.

NSAID Analog Precursor

2-Methyl-4-oxobutanoic acid serves as a key structural component in the synthesis of flobufen and related anti-inflammatory agents [3]. The 2-methyl-4-oxobutanoic acid core is essential for the activity of these dual cyclooxygenase/5-lipoxygenase inhibitors, and substitution with other 4-oxoalkanoic acids would result in a loss of this specific pharmacophore. This establishes a clear and unique application where generic substitution is not possible.

Chromatography and Metabolite Standard

The distinct physicochemical properties of 2-methyl-4-oxobutanoic acid, including its specific LogP, pKa, and TPSA [1][4], make it a valuable reference standard for developing and validating HPLC, GC, and LC-MS methods. Its unique retention time profile, differentiated from isomeric compounds like 4-oxopentanoic acid, allows for unambiguous identification and quantification in complex biological matrices and synthetic mixtures.

Application
Selection Property
Validation Focus
Asymmetric synthesis building block
Stereocenter availability
Enantiomeric excess in product, chiral HPLC monitoring
CNS drug design intermediate
Reported lipophilicity and TPSA profile
Blood-brain barrier permeability assays, logD confirmation
Anti-inflammatory agent synthesis
2-Methyl-4-oxobutanoic acid pharmacophore
Pharmacophore-based SAR studies, target engagement context
Chromatography reference standard
Distinct retention time profile
Method specificity against isomeric analytes, LC-MS purity check

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